molecular formula C25H26FN5O3S B2822643 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1112341-59-9

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2822643
CAS No.: 1112341-59-9
M. Wt: 495.57
InChI Key: RNIQSEJNYVHDFR-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indol-4-one derivative featuring a 2-fluorophenylpiperazine moiety linked via a sulfanyl-2-oxoethyl bridge. Its structural complexity arises from the fusion of a pyrimidine ring with an indole scaffold, substituted at positions 2, 3, 5, and 6. Crystallographic studies of analogous compounds (e.g., 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimidoindol-4-one) reveal planar pyrimidine-indole systems stabilized by intramolecular hydrogen bonds, with bond lengths and angles consistent with aromaticity and conjugation .

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-28-19-9-8-16(34-3)14-17(19)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)20-7-5-4-6-18(20)26/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIQSEJNYVHDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3,4,5-trimethoxybenzoyl chloride.

    Formation of Indole Core: The 4-chlorophenylhydrazine is reacted with an appropriate aldehyde to form the indole core through a Fischer indole synthesis.

    Urea Formation: The indole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrimido[5,4-b]indol-4-one derivatives, differing primarily in substituents on the piperazine/azepane ring, aromatic groups, and bridge modifications. Key analogs and their distinguishing features are summarized below:

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound (CAS No.) Key Substituents Pharmacological Implications References
Target Compound (Not listed in evidence) 2-fluorophenylpiperazine, 8-methoxy, 3,5-dimethyl Potential serotonin/dopamine receptor modulation due to fluorophenylpiperazine; enhanced metabolic stability from 8-methoxy
3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-pyrimidoindol-4-one (536707-19-4) 4-methoxyphenyl, piperidine (6-membered ring) Reduced receptor selectivity compared to piperazine analogs; piperidine may lower binding affinity
2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-pyrimidoindol-4-one (536715-73-8) Trifluoromethylphenyl, phenylpiperazine Enhanced lipophilicity and electron-withdrawing effects from CF3 group; broader kinase inhibition potential
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-pyrimidoindol-4-one (537668-62-5) Azepane (7-membered ring), phenyl Larger azepane ring may alter conformational flexibility; phenyl group limits polar interactions

Key Findings from Comparative Studies:

Piperazine vs. Piperidine/Azepane: Piperazine derivatives (e.g., target compound and 536715-73-8) exhibit higher receptor-binding specificity due to nitrogen spacing and hydrogen-bonding capacity compared to piperidine or azepane analogs . The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration relative to non-fluorinated analogs .

Substituent Effects on Activity :

  • The 8-methoxy group in the target compound likely reduces oxidative metabolism, as seen in similar methoxy-substituted indoles .
  • Trifluoromethyl groups (536715-73-8) increase metabolic resistance but may introduce steric hindrance at binding sites .

Synthetic Accessibility :

  • Compounds with simpler bridges (e.g., sulfanyl-2-oxoethyl) are synthesized via nucleophilic substitution, as demonstrated in the preparation of 536707-19-4 and 537668-62-5 .
  • Crystallographic validation (e.g., ORTEP-3 software) confirms structural integrity in analogs like 8-fluoro-5-(4-fluorobenzyl)-pyrimidoindol-4-one .

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